![molecular formula C14H22N4O B2863066 2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 1171364-70-7](/img/structure/B2863066.png)

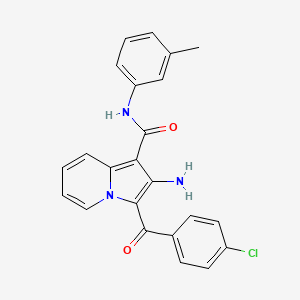

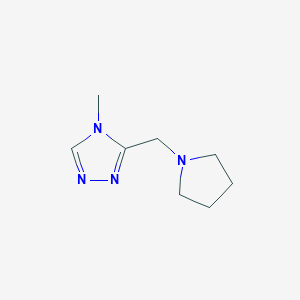

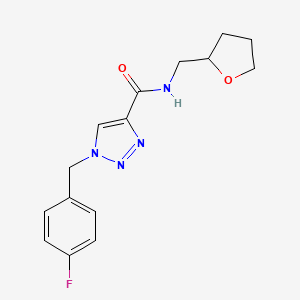

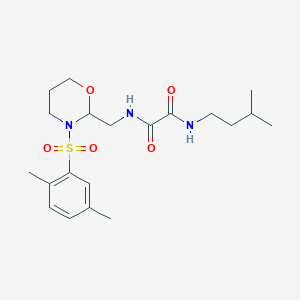

2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,2-Dimethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a piperazine ring and a pyridazine ring . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Applications De Recherche Scientifique

Synthesis and Molecular Structures

Research into compounds with similar structures has led to significant advancements in synthetic chemistry. For example, the synthesis of polyamides containing nucleobases like theophylline and thymine (M. Hattori & M. Kinoshita, 1979) demonstrates the potential for creating novel polymers with specific properties. Additionally, studies on the crystal and molecular structures of dimethylisothiazolopyridin derivatives (Z. Karczmarzyk & W. Malinka, 2004) provide insights into the conformation and stability of such molecules, which is critical for understanding their reactivity and interaction with biological targets.

Pharmaceutical Development

The exploration of novel compounds for pharmaceutical applications is a primary focus of research in this area. The discovery of phosphoinositide-3-kinase inhibitors (B. Lanman et al., 2014) highlights the potential for developing targeted cancer therapies. Similarly, studies on the antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives (L. Mallesha et al., 2012) contribute to the search for new anticancer agents.

Biological Activities

Research on compounds with piperazine structures has also revealed a range of biological activities. For instance, the synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids (Ahmed E. M. Mekky & S. Sanad, 2020) have shown promising results in inhibiting bacterial biofilms, indicating potential applications in combating antibiotic-resistant infections. Moreover, the development of multifunctional antioxidants (Hongxiao Jin et al., 2010) offers new avenues for treating age-related diseases by targeting oxidative stress and metal ion dysregulation.

Mécanisme D'action

Target of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx , which is required for the activation of various cellular processes.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting calcium ion influx . This inhibition could lead to changes in cellular processes that rely on calcium ions for activation.

Biochemical Pathways

Given that it potentially inhibits calcium ion influx , it could impact a variety of cellular processes and pathways that rely on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic reactions.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Propriétés

IUPAC Name |

2,2-dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)14(2,3)4/h5-6H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYATLNIHJVCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2862987.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![1-{[(3-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2863006.png)